molecular formula C18H35NO4 B1217480 (3r)-4-(Trimethylammonio)-3-(undecanoyloxy)butanoate CAS No. 40079-42-3

(3r)-4-(Trimethylammonio)-3-(undecanoyloxy)butanoate

Cat. No. B1217480
CAS RN: 40079-42-3
M. Wt: 329.5 g/mol
InChI Key: FPUYBGZEWPJSDX-MRXNPFEDSA-N
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Description

(3r)-4-(Trimethylammonio)-3-(undecanoyloxy)butanoate, commonly known as TUB, is a surfactant molecule that has gained significant attention in scientific research due to its unique properties. TUB is a cationic surfactant that contains both hydrophobic and hydrophilic groups, making it an ideal molecule for use in various applications, including drug delivery, gene therapy, and protein stabilization.

Mechanism Of Action

TUB's mechanism of action involves its interaction with cell membranes. The cationic nature of TUB allows it to interact with negatively charged cell membranes, leading to the formation of micelles. These micelles can encapsulate hydrophobic drugs or genes, facilitating their delivery to target cells.

Biochemical And Physiological Effects

TUB has been shown to have minimal toxicity and is well-tolerated by cells. It has been shown to enhance the uptake of drugs and genes by cells, leading to increased efficacy. TUB has also been shown to stabilize proteins, making it a useful tool in protein research.

Advantages And Limitations For Lab Experiments

One of the major advantages of TUB is its ability to enhance the efficacy of drug and gene delivery. It is also relatively easy to synthesize and has minimal toxicity. However, one of the limitations of TUB is its potential to interact with other molecules in the cell, leading to off-target effects.

Future Directions

There are several future directions for research on TUB. One area of research is the optimization of TUB for drug and gene delivery. Researchers are also exploring the use of TUB in protein stabilization and as a tool for cell imaging. Additionally, there is a need for further studies on the potential toxicity of TUB and its long-term effects on cells.
Conclusion:
In conclusion, TUB is a surfactant molecule that has gained significant attention in scientific research due to its unique properties. Its cationic nature makes it an ideal molecule for use in drug and gene delivery systems, as well as in protein stabilization. While there are limitations to its use, TUB has the potential to revolutionize the field of drug delivery and gene therapy.

Scientific Research Applications

TUB has been extensively studied for its potential use in drug delivery systems. Its cationic nature allows it to interact with negatively charged cell membranes, facilitating the delivery of drugs to target cells. TUB has also been studied for its potential use in gene therapy, where it can be used to deliver therapeutic genes to target cells.

properties

IUPAC Name

(3R)-4-(trimethylazaniumyl)-3-undecanoyloxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35NO4/c1-5-6-7-8-9-10-11-12-13-18(22)23-16(14-17(20)21)15-19(2,3)4/h16H,5-15H2,1-4H3/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUYBGZEWPJSDX-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3r)-4-(Trimethylammonio)-3-(undecanoyloxy)butanoate

CAS RN

40079-42-3
Record name Undecanoylcarnitine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040079423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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